molecular formula C₁₈H₂₅N₃O₂ B1142287 (2'R,2R,cis)-Saxagliptin CAS No. 1564265-95-7

(2'R,2R,cis)-Saxagliptin

Katalognummer B1142287
CAS-Nummer: 1564265-95-7
Molekulargewicht: 315.41
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Saxagliptin involves the strategic manipulation of beta-quaternary amino acid linkages and the use of vinyl substitution at the beta-position of alpha-cycloalkyl-substituted glycines. This complex synthesis route ultimately led to the discovery of Saxagliptin (BMS-477118) as a stable, and long-acting DPP-IV inhibitor through various stages of chemical modifications and optimizations, demonstrating its efficacy in preclinical models before proceeding to clinical trials (Augeri et al., 2005).

Molecular Structure Analysis

Saxagliptin is characterized by its unique molecular structure, which includes a hydroxyadamantyl compound as a core component. This structural configuration plays a crucial role in its ability to inhibit the DPP-4 enzyme effectively. Carbon-14 labeling studies have been conducted to further understand its molecular structure and pharmacokinetics, providing insights into its metabolic pathways and the formation of active metabolites (Cao et al., 2007).

Chemical Reactions and Properties

Saxagliptin's chemical properties, including its reactions and stability, are significantly influenced by its structure. The synthesis process involves critical steps such as deprotection, amide coupling, dehydration, and final deprotection to achieve the desired compound. Challenges in synthesizing the free base monohydrate form of Saxagliptin due to its propensity to form a cyclic amidine underlie the importance of process modifications to enhance its synthesis robustness (Savage et al., 2009).

Physical Properties Analysis

The physical properties of Saxagliptin, including its solubility, stability, and formulation compatibility, are crucial for its pharmaceutical development. Stability-indicating liquid chromatography methods have been developed to quantify Saxagliptin in pharmaceutical dosage forms, demonstrating its stability under various conditions and ensuring the quality control of the drug in its final formulation (Scheeren et al., 2015).

Chemical Properties Analysis

The chemical stability of Saxagliptin, especially in relation to its interaction with pharmaceutical excipients, is vital for the development of stable and effective formulations. Studies have assessed the compatibility of Saxagliptin with various excipients, indicating its structural compatibility and the absence of significant degradation products when stored under prescribed conditions (Gurav & Bhatia, 2020).

Wissenschaftliche Forschungsanwendungen

Pharmacology and Mechanism of Action

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances the body's ability to regulate blood sugar levels by increasing incretin levels, which inhibit glucagon release, thereby increasing insulin secretion in a glucose-dependent manner. This mechanism plays a critical role in the management of T2DM. Clinical trials have demonstrated that saxagliptin effectively lowers hemoglobin A1c levels when used as monotherapy or in combination with other antidiabetic agents, without causing significant weight gain or hypoglycemia, making it a favorable option for T2DM management (Borja‐Hart & Whalen, 2010; Jain, 2015).

Combination Therapy

Saxagliptin has been extensively studied for its use in combination with other antidiabetic medications, such as metformin, offering a synergistic effect that significantly improves glycemic control in patients with T2DM. This approach is particularly beneficial for patients inadequately controlled by monotherapy, providing a strategy that leverages the complementary mechanisms of action of the combined drugs to enhance treatment efficacy (Scheen, 2012).

Cardiovascular Safety

The cardiovascular safety profile of saxagliptin has been a focus of several studies, with a large cardiovascular outcomes trial (SAVOR) indicating that saxagliptin does not significantly increase or decrease the risk of major cardiovascular events in patients with T2DM. However, an unexpected finding from this trial was an increased risk of hospitalization for heart failure with saxagliptin, suggesting the need for careful consideration in patients at risk for heart failure (Jain, 2015).

Renal Impairment Considerations

Saxagliptin's pharmacokinetic profile supports its use in patients with varying degrees of renal impairment without the need for significant dose adjustments. This makes saxagliptin a versatile option for the treatment of T2DM in patients with renal challenges, providing a safe and effective treatment pathway without compromising efficacy or safety (Thomas et al., 2016).

Economic Implications

While the primary focus of saxagliptin research has been on its pharmacological benefits, there is also interest in its cost-effectiveness as part of T2DM management strategies. Comparisons with other oral glucose-lowering medications suggest that DPP-4 inhibitors like saxagliptin may offer a favorable balance of efficacy, safety, and cost, especially when used as part of a combination therapy regimen (Garg, 2011).

Eigenschaften

IUPAC Name

(1R,3R,5R)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15-,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUIPDUBHWZPV-KJYYUUBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2'R,2R,cis)-Saxagliptin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.